5-Methylbenzothiazole

Descripción general

Descripción

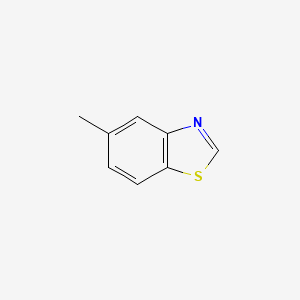

5-Methylbenzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring with a methyl group attached at the fifth position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methylbenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones. This reaction typically occurs under acidic conditions and may involve catalysts such as iodine or samarium triflate . Another method includes the cyclization of thioamides or the use of carbon dioxide as a raw material .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation and the use of recyclable ionic liquids are utilized to enhance efficiency and yield .

Análisis De Reacciones Químicas

Substitution Reactions

The methyl group at the 5-position influences regioselectivity in electrophilic substitution. Common reactions include halogenation and sulfonation.

Table 1: Substitution Reactions of 5-Methylbenzothiazole

Mechanistic studies indicate that halogenation proceeds via initial formation of a selenoamide·Cl₂ adduct, followed by ionic dissociation in polar solvents . Nitration regioselectivity aligns with the methyl group’s electron-donating effects, favoring electrophilic attack at the 6-position .

Condensation Reactions

This compound participates in Knoevenagel and Michael addition reactions, often forming fused heterocycles.

Table 2: Condensation Reactions

A notable example involves the reaction with β-diketones under H₂SO₄ catalysis, forming 2-acyl derivatives via tandem cyclization and oxidation . The methyl group enhances the stability of intermediates through hyperconjugation .

Oxidation and Reduction

The thiazole ring undergoes redox reactions, while the methyl group remains inert under mild conditions.

Table 3: Redox Reactions

The reduction of this compound with LiAlH₄ yields 5-methyl-2-aminobenzothiazole, a precursor for bioactive derivatives . Oxidation with H₂O₂ preferentially targets the sulfur atom, forming sulfoxides without over-oxidation to sulfones .

Cyclization and Annulation

This compound serves as a building block for fused heterocycles.

Table 4: Cyclization Reactions

Photoredox-mediated cyclization of thiobenzanilides under visible light generates 2-aryl derivatives via a sulfur-radical intermediate . Copper-catalyzed reactions favor annulation with alkynes, forming tricyclic systems .

Functional Group Transformations

The methyl group undergoes limited reactivity but participates in radical-mediated C–H activation.

Table 5: Methyl Group Modifications

Bromination at the methyl group occurs under radical conditions (NBS/AIBN), enabling further functionalization. Hydroxylation with SeO₂ proceeds via a selenous acid intermediate .

Key Research Findings

-

Regioselectivity in Electrophilic Substitution : The 5-methyl group directs incoming electrophiles to the 6-position due to its +I effect, as evidenced by nitration and sulfonation studies .

-

Photoredox Reactivity : Visible-light-driven reactions enable C–H functionalization without metal catalysts, offering eco-friendly synthetic routes .

-

Stability of Ionic Intermediates : Reactions with SO₂Cl₂ produce transient selenoamide·Cl₂ adducts, though crystallization remains challenging .

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

5-MBT serves as a crucial building block in organic synthesis, particularly for the creation of more complex heterocyclic compounds. Its derivatives are utilized in various chemical reactions, including:

- Reagents in Organic Reactions : 5-MBT is employed in reactions such as diazo-coupling and Knoevenagel condensation, which are essential for synthesizing other benzothiazole derivatives .

- Production of Dyes and Pigments : The compound is integral to the dye industry, contributing to the production of vibrant colorants used in textiles and plastics.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that 5-MBT exhibits promising biological activities:

- Antimicrobial Activity : Several studies have demonstrated that derivatives of 5-MBT possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Antiviral Activity : Investigations into its antiviral efficacy have shown potential against viral infections, making it a candidate for further development in antiviral therapies.

Medicinal Applications

Pharmacological Activities

5-MBT and its derivatives have been studied for their pharmacological potential:

- Anticancer Properties : Recent studies reveal that certain derivatives of 5-MBT exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, fluorinated benzothiazole derivatives demonstrated IC50 values as low as 0.4 µM against MCF-7 cells .

- Anti-inflammatory Effects : Compounds derived from 5-MBT have shown efficacy in reducing inflammation, with some acting as selective COX-1 inhibitors .

Industrial Applications

Use in Manufacturing Processes

In addition to its chemical and biological significance, 5-MBT is utilized in various industrial applications:

- Rubber Accelerators : The compound is a key ingredient in the production of rubber accelerators, which enhance the curing process of rubber products.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other industrial chemicals, contributing to sectors such as agriculture and manufacturing.

Case Study 1: Anticancer Activity

A study conducted by Aiello et al. focused on synthesizing fluorinated benzothiazole derivatives. These compounds were evaluated for their anticancer activities against MCF-7 and MDA-MB-468 cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, five new benzothiazole derivatives were synthesized and tested against Staphylococcus aureus and Candida tropicalis. The presence of nitro and bromo substituents enhanced their antimicrobial activity significantly compared to unsubstituted compounds .

Mecanismo De Acción

The mechanism of action of 5-Methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurodegenerative disorders . The compound’s effects are mediated through its ability to bind to these enzymes and alter their activity, leading to various biological outcomes .

Comparación Con Compuestos Similares

2-Methylbenzothiazole: Similar in structure but with the methyl group at the second position.

Benzothiazole: The parent compound without the methyl substitution.

2-Aminobenzothiazole: Contains an amino group at the second position.

Uniqueness: 5-Methylbenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the fifth position influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

5-Methylbenzothiazole (5-MBT) is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure comprising a benzene ring fused with a thiazole ring. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article presents a detailed examination of the biological activity of 5-MBT, supported by research findings, case studies, and data tables.

- Chemical Formula : C₈H₇NS

- Molecular Weight : 151.21 g/mol

- CAS Number : 14344564

Anticancer Activity

Research indicates that 5-MBT and its derivatives exhibit significant anticancer properties. A study focused on benzothiazole derivatives reported that certain compounds demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The derivatives were tested using the MTT assay, revealing IC₅₀ values ranging from 18.10 to 46.46 µM for different compounds against these cell lines .

Table 1: Anticancer Activity of 5-MBT Derivatives

| Compound Name | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-MBT-Derivative A | MCF-7 | 24.15 | |

| 5-MBT-Derivative B | HeLa | 38.85 | |

| Benzothiazole Derivative C | Various | 0.57 - 0.4 |

Anti-inflammatory Activity

5-MBT has also been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced mouse paw edema models demonstrated that certain derivatives of benzothiazole exhibited significant inhibition of inflammation markers, with some compounds showing better efficacy than established anti-inflammatory drugs like Naproxen .

Table 2: Anti-inflammatory Activity of 5-MBT Derivatives

Antimicrobial Activity

The antimicrobial properties of 5-MBT have been documented in various studies, indicating effectiveness against a range of bacterial strains. The compound's mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of several benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12 µg/mL against S. aureus, highlighting their potential as therapeutic agents in treating bacterial infections .

Toxicological Profile

Despite its beneficial biological activities, the safety profile of 5-MBT is crucial for its potential therapeutic applications. Studies have indicated that exposure to benzothiazoles may lead to hepatotoxicity and oxidative stress in experimental models . Continuous monitoring and further research are necessary to fully understand the implications of long-term exposure to this compound.

Table 3: Toxicological Findings Related to Benzothiazoles

Propiedades

IUPAC Name |

5-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIXVUYSFOUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559166 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-16-7 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.